3-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[2-(pyridin-4-yl)ethyl]propanamide
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Overview
Description
The compound 3-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[2-(pyridin-4-yl)ethyl]propanamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining an imidazolidinone ring, a dimethoxyphenyl group, and a pyridine moiety, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyphenylacetic acid, pyridine-4-ethylamine, and other reagents.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to improve efficiency.
Purification Techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.
Reduction: Reduction reactions can target the imidazolidinone ring or the carbonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products may include substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: It can be studied for its potential to bind to specific biological receptors.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific pathways or receptors.
Therapeutic Applications:
Industry
Material Science: The compound can be explored for its properties in creating new materials or coatings.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: It may target specific enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[2-(pyridin-3-yl)ethyl]propanamide
- 3-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[2-(pyridin-2-yl)ethyl]propanamide
Uniqueness
- Structural Features : The combination of the imidazolidinone ring, dimethoxyphenyl group, and pyridine moiety is unique.
- Reactivity : The compound’s reactivity profile is distinct due to the presence of multiple functional groups.
- Applications : Its potential applications in various fields make it a versatile compound for research and development.
3-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[2-(pyridin-4-yl)ethyl]propanamide , highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
Properties
Molecular Formula |
C23H28N4O5 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(2-pyridin-4-ylethyl)propanamide |
InChI |
InChI=1S/C23H28N4O5/c1-31-19-5-3-17(15-20(19)32-2)10-14-27-22(29)18(26-23(27)30)4-6-21(28)25-13-9-16-7-11-24-12-8-16/h3,5,7-8,11-12,15,18H,4,6,9-10,13-14H2,1-2H3,(H,25,28)(H,26,30) |
InChI Key |
QBEWCVBNXBWHGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)NCCC3=CC=NC=C3)OC |
Origin of Product |
United States |
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